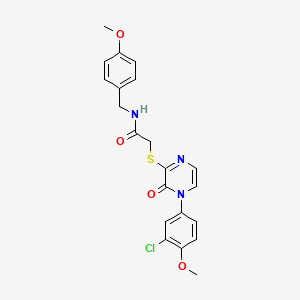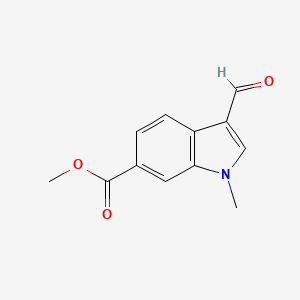![molecular formula C29H21N3O3S B2898803 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide CAS No. 941244-95-7](/img/structure/B2898803.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole is a heterocyclic compound that is part of many drugs and has shown potential in a variety of therapeutic areas . Benzoisoquinoline is another heterocyclic compound that is found in many biologically active molecules .
Synthesis Analysis
Benzothiazoles can be synthesized through various methods, including reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Benzoisoquinolines can also be synthesized through various methods, but specific synthesis pathways for the compound you mentioned are not available in the literature .Molecular Structure Analysis
The molecular structure of the compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzothiazoles and benzoisoquinolines can undergo a variety of reactions, including condensation, oxidation, and others .科学的研究の応用
Optical Materials
Benzothiazole derivatives have been studied for their potential as optical materials . The structural properties of such compounds, including their ability to form stable crystal structures with specific interactions, make them candidates for applications in optical devices and materials .
Antitubercular Agents
Recent synthetic developments have highlighted the potential of benzothiazole-based compounds as antitubercular agents . These compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, with some derivatives exhibiting better inhibition potency than standard reference drugs .
Antibacterial Applications
The antibacterial activities of benzothiazole derivatives have been investigated, particularly against strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. This suggests potential applications in developing new antibacterial treatments .
QSAR Modeling
Benzothiazole compounds have been used in Quantitative Structure-Activity Relationship (QSAR) modeling to establish correlations between physicochemical properties and biological activity. This application is crucial in drug design and discovery, helping to predict the efficacy of new compounds .
Antimicrobial Activity
The synthesized benzothiazole derivatives have been screened for their antimicrobial activity . This broad application spans across various microbial strains, indicating the compound’s potential in contributing to the development of new antimicrobial drugs .
Structural Studies and Supramolecular Chemistry
Structural studies of benzothiazole derivatives, including Hirshfeld surface analysis and PIXEL calculations , are essential in understanding the intermolecular interactions that stabilize these compounds in the solid state. Such studies are fundamental in the field of supramolecular chemistry, which has implications in material science and pharmaceuticals .
作用機序
Target of Action
Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis , suggesting that they may target enzymes or proteins essential for the survival of these bacteria .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . This suggests that the compound may interact with its targets, possibly enzymes or proteins, in a way that disrupts the normal functioning of the bacteria, leading to their death or inhibition of growth .
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis.
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the death or inhibition of growth of Mycobacterium tuberculosis.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O3S/c33-25(30-20-15-13-19(14-16-20)27-31-23-10-1-2-11-24(23)36-27)12-5-17-32-28(34)21-8-3-6-18-7-4-9-22(26(18)21)29(32)35/h1-4,6-11,13-16H,5,12,17H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWNYDVNQKEEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2898722.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2898723.png)


![(E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one](/img/structure/B2898730.png)



![ethyl 2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2898738.png)
![1-[2-(1,3-Thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2898739.png)
![Benzo[d][1,3]dioxol-5-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2898740.png)

![8-(4-butylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898742.png)
![2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2898743.png)